molecular formula C6H3BrClN3 B13663788 7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole

7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole

Cat. No.: B13663788
M. Wt: 232.46 g/mol
InChI Key: AONNFHWOGXGQOI-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C6H3BrClN3. This compound is part of the benzotriazole family, known for its diverse applications in medicinal chemistry, material sciences, and as synthetic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole typically involves the bromination and chlorination of benzotriazole derivatives. One common method includes the reaction of 4-chloro-1H-benzo[d][1,2,3]triazole with bromine in the presence of a suitable solvent like acetic acid .

Industrial Production Methods: Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine and chlorine to the benzotriazole core under optimized temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often facilitated by the presence of bromine and chlorine atoms, which enhance the compound’s affinity for its targets .

Comparison with Similar Compounds

  • 4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole
  • 7-Bromo-1H-benzo[d][1,2,3]triazole

Comparison: 7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its potential as a versatile synthetic intermediate and its efficacy in various applications .

Properties

IUPAC Name

4-bromo-7-chloro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONNFHWOGXGQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2C(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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